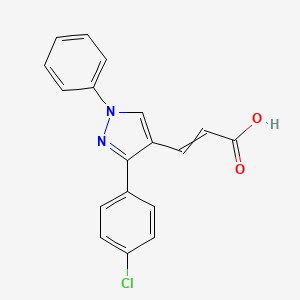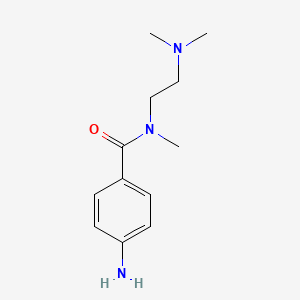
4-Aminoindane-5-carboxylic Acid
Overview
Description
4-Aminoindane-5-carboxylic acid is an organic compound that belongs to the class of indane derivatives It features an indane ring system with an amino group at the fourth position and a carboxylic acid group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-aminoindane-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of indane derivatives, followed by functional group transformations to introduce the amino and carboxylic acid groups. For instance, the process may involve the nitration of indane to form nitroindane, which is then reduced to aminoindane. Subsequent carboxylation introduces the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process often involves optimizing reaction conditions to maximize yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Aminoindane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: Nitroindane derivatives.
Reduction: Indane alcohols or aldehydes.
Substitution: Amides or other substituted indane derivatives.
Scientific Research Applications
4-Aminoindane-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-aminoindane-5-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
4-amino-2,3-dihydro-1H-indene-5-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c11-9-7-3-1-2-6(7)4-5-8(9)10(12)13/h4-5H,1-3,11H2,(H,12,13) |
InChI Key |
ITYUCJWSVNBSDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=C(C=C2)C(=O)O)N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-indeno[5,6-d][1,3]dioxole](/img/structure/B8723430.png)
![1-(Cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B8723433.png)










